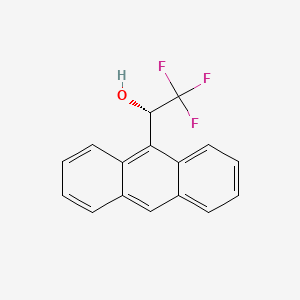

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol

Description

The exact mass of the compound (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHJFWIOPYQCA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60646-30-2 | |

| Record name | (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60646-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-α-(trifluoromethyl)anthracene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol chemical properties

An In-depth Technical Guide to (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol: Properties and Applications in Stereochemical Analysis

Introduction

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol, widely known in the scientific community as (S)-Pirkle's Alcohol, is a paramount chiral solvating agent (CSA) in the field of stereochemistry.[1] Its unique molecular architecture, featuring a bulky anthracenyl group, a chiral carbinol center, and an electron-withdrawing trifluoromethyl group, makes it an invaluable tool for the determination of enantiomeric purity and absolute configuration of a wide array of chiral molecules using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and practical applications for researchers and professionals in drug development and chemical sciences.

Physicochemical and Spectroscopic Properties

(S)-Pirkle's alcohol is an off-white to light yellow crystalline solid that is stable at room temperature when protected from light and oxygen.[1][2] The trifluoromethyl group significantly enhances its solubility and acidity, which are crucial for its function as a chiral solvating agent.[2]

| Property | Value | References |

| IUPAC Name | (1S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol | [3][] |

| Synonyms | (S)-(+)-Pirkle's alcohol, (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol | [2][5][6] |

| CAS Number | 60646-30-2 | [1][2][3] |

| Molecular Formula | C₁₆H₁₁F₃O | [2][3] |

| Molecular Weight | 276.26 g/mol | [2][3] |

| Appearance | White to light yellow powder or crystal | [2][5][7] |

| Melting Point | 134 - 136 °C | [2][][7] |

| Optical Rotation | [α]²⁰/D +27° to +34° (c=1, CHCl₃) | [2][7] |

| Purity | ≥ 99% (GC) | [2][5] |

Synthesis and Resolution

The preparation of enantiomerically pure (S)-Pirkle's alcohol is a critical process that ensures its efficacy as a chiral solvating agent. The common route involves the synthesis of a racemic mixture followed by resolution.

2.1. Synthesis of Racemic 1-(anthracen-9-yl)-2,2,2-trifluoroethanol

The synthesis begins with the trifluoroacetylation of anthracene to produce trifluoromethyl 9-anthryl ketone.[1] This ketone is then reduced to the corresponding racemic alcohol. A standard laboratory procedure for this reduction utilizes sodium borohydride (NaBH₄) in an appropriate solvent, which provides the racemic Pirkle's alcohol in good yield.[1]

2.2. Resolution of Enantiomers

To obtain the desired (S)-enantiomer, the racemic mixture is resolved. A well-established method involves derivatization with an enantiomerically pure chiral resolving agent, such as (R)-1-(1-naphthyl)ethyl isocyanate.[1] This reaction creates a mixture of diastereomeric carbamates. These diastereomers possess different physical properties and can be separated using standard chromatographic techniques like column chromatography.[1] Following separation, the desired diastereomer is hydrolyzed to yield the enantiopure (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol.[1]

Alternatively, asymmetric synthesis routes can be employed for the direct preparation of the enantiopure alcohol, for instance, by the chiral reduction of the precursor ketone.[1]

Mechanism of Chiral Recognition

The utility of (S)-Pirkle's alcohol in resolving enantiomers by NMR spectroscopy stems from its ability to form transient, non-covalent diastereomeric complexes with the chiral analyte molecules in solution.[1] The formation of these short-lived solvates leads to distinct chemical environments for the nuclei of the two enantiomers of the analyte, resulting in the splitting of their NMR signals.[1][8]

The principle of chiral recognition is often explained by the "three-point interaction model".[9] For effective discrimination, there must be at least three simultaneous interactions between the chiral solvating agent and the analyte, with at least one of these being stereochemically dependent. In the case of Pirkle's alcohol, these interactions typically involve:

-

π-π Stacking: A significant interaction occurs between the electron-rich anthracene ring of Pirkle's alcohol and a π-basic or π-acidic aromatic group on the analyte.[10]

-

Hydrogen Bonding: The acidic hydroxyl proton of Pirkle's alcohol can form a hydrogen bond with a Lewis basic site (e.g., an amine, ether, or carbonyl oxygen) on the analyte.[10]

-

Steric Interactions: The bulky nature of the anthracene group and the trifluoromethyl group create steric hindrance that forces the analyte to adopt a specific orientation, which differs for each enantiomer.[10]

The combination of these interactions results in a more stable complex with one enantiomer compared to the other. This difference in stability and spatial arrangement is sufficient to induce observable differences in the chemical shifts (ΔΔδ) of corresponding protons in the ¹H NMR spectrum of the two enantiomers.[11]

Caption: Workflow for e.e. determination using NMR.

Further Applications

While its primary use is as a chiral solvating agent for NMR, the unique properties of Pirkle's alcohol extend to other areas of stereochemistry:

-

Chiral Stationary Phases (CSPs): The principles of chiral recognition are also applicable to chromatography. Pirkle and his group developed CSPs where a derivative of Pirkle's alcohol is covalently bonded to a solid support (like silica gel). [10]These "Pirkle-type" columns are effective in the HPLC separation of enantiomers. [10]* Asymmetric Synthesis: As an enantiomerically pure molecule, (S)-Pirkle's alcohol can serve as a chiral building block or auxiliary in the synthesis of more complex chiral molecules, including pharmaceuticals and other high-value chemicals. [2][12]

Conclusion

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol is a cornerstone of modern stereochemical analysis. Its ability to form transient diastereomeric complexes with chiral analytes provides a rapid, reliable, and non-destructive method for determining enantiomeric purity directly from an NMR spectrum. The clear causality between the molecular interactions and the spectral output, combined with straightforward experimental protocols, ensures its continued importance in academic research and industrial settings for quality control and the development of enantiopure compounds.

References

-

Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. [Link] [13]32. Takeda, Y. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

Sources

- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 2724111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]

- 6. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | 60646-30-2 | TCI AMERICA [tcichemicals.com]

- 7. (S)-(+)-2,2,2-TRIFLUORO-1-(9-ANTHRYL)ETHANOL | 60646-30-2 [amp.chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Chiral analysis - Wikipedia [en.wikipedia.org]

- 10. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]

- 11. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Application of Biobased Solvents in Asymmetric Catalysis [mdpi.com]

- 13. labinsights.nl [labinsights.nl]

An In-Depth Technical Guide to the Synthesis and Application of (S)-Pirkle's Alcohol for NMR-Based Chiral Analysis

Foreword: The Imperative of Chirality in Modern Science

In the landscape of drug development, agrochemicals, and materials science, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities, with one enantiomer offering therapeutic benefits while the other may be inactive or even toxic. Consequently, the ability to accurately synthesize, separate, and quantify enantiomers is a cornerstone of modern chemical research.

This guide provides a comprehensive, field-proven methodology for the synthesis of (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, widely known as Pirkle's alcohol.[1] Developed by the pioneering chemist William H. Pirkle, this compound serves as an indispensable tool—a chiral solvating agent (CSA)—for the determination of enantiomeric excess and the assignment of absolute configuration using Nuclear Magnetic Resonance (NMR) spectroscopy.[2] We will delve into the causality behind the synthetic strategy, provide a robust, step-by-step protocol, and elucidate the mechanistic principles that govern its remarkable ability to differentiate between enantiomers in solution.

Strategic Approach to the Synthesis of (S)-Pirkle's Alcohol

The synthesis of enantiopure Pirkle's alcohol is a well-established process that hinges on a key strategic decision: whether to employ an asymmetric reduction or a resolution of a racemic mixture. While direct asymmetric synthesis is elegant, the resolution pathway offers exceptional reliability, high enantiopurity, and is often more accessible in a standard laboratory setting. Our focus will be on the latter, a robust two-stage process.

The overall strategy is as follows:

-

Stage 1: Synthesis of the Racemic Precursor. Trifluoroacetylation of a readily available aromatic starting material, anthracene, yields the key intermediate, 2,2,2-trifluoro-1-(9-anthryl)ethan-1-one. This ketone is then reduced using an achiral reducing agent to produce racemic Pirkle's alcohol.

-

Stage 2: Resolution of Enantiomers. The racemic alcohol is converted into a pair of diastereomeric carbamates using a chiral derivatizing agent. These diastereomers, possessing different physical properties, are separated via chromatography. Subsequent hydrolysis of the desired diastereomer liberates the enantiopure (S)-Pirkle's alcohol.

This approach is self-validating; the successful separation of diastereomers in Stage 2 is a direct confirmation of the successful synthesis in Stage 1.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow from the starting material to the final enantiopure product.

Caption: Synthetic workflow for (S)-Pirkle's alcohol via resolution.

Experimental Protocols: A Validated Methodology

The following protocols are detailed to ensure reproducibility and success. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Key Role | Supplier Example |

| Anthracene | C₁₄H₁₀ | 178.23 | Starting Material | Sigma-Aldrich |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | Acylating Agent | Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent | Sigma-Aldrich |

| (R)-(+)-1-(1-Naphthyl)ethyl isocyanate | C₁₃H₁₁NO | 197.24 | Chiral Derivatizing Agent | Sigma-Aldrich |

| Silica Gel | SiO₂ | 60.08 | Stationary Phase | MilliporeSigma |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Fisher Scientific |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent | Fisher Scientific |

| Hexanes / Ethyl Acetate | - | - | Eluent System | Fisher Scientific |

Stage 1: Synthesis of Racemic Pirkle's Alcohol

Step 1.1: Trifluoroacetylation of Anthracene

-

Rationale: This Friedel-Crafts acylation introduces the trifluoroacetyl group onto the electron-rich anthracene core at the C9 position, which is the most reactive site. Dichloromethane is an effective, inert solvent for this transformation.

-

Protocol:

-

To a stirred solution of anthracene (10.0 g, 56.1 mmol) in 200 mL of dry dichloromethane at 0 °C, slowly add trifluoroacetic anhydride (12.9 mL, 91.5 mmol).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, trifluoromethyl 9-anthryl ketone, can be purified by recrystallization from ethanol to yield a yellow crystalline solid.

-

Step 1.2: Reduction to Racemic Alcohol [1]

-

Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the ketone to the corresponding secondary alcohol.[3] Ethanol serves as a protic solvent that also participates in the work-up to protonate the resulting alkoxide intermediate.

-

Protocol:

-

Dissolve the purified trifluoromethyl 9-anthryl ketone (10.0 g, 36.5 mmol) in 150 mL of ethanol at room temperature.

-

Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 g, 39.7 mmol) portion-wise over 20 minutes.

-

After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic Pirkle's alcohol as an off-white solid. This material is typically of sufficient purity for the next step.

-

Stage 2: Resolution and Isolation of (S)-Pirkle's Alcohol

-

Rationale: The hydroxyl group of the racemic alcohol reacts with the isocyanate group of the chiral derivatizing agent to form stable diastereomeric carbamates.[1] Because these diastereomers have different three-dimensional structures, they interact differently with the chiral environment of the silica gel stationary phase, allowing for their separation by column chromatography. The (R)-isocyanate is used here, which will produce two diastereomers: (R,S) and (R,R). We will isolate the (R,S) diastereomer, which upon hydrolysis will yield the desired (S)-alcohol.

Step 2.1: Formation of Diastereomeric Carbamates

-

Protocol:

-

Dissolve the racemic Pirkle's alcohol (5.0 g, 18.1 mmol) in 100 mL of dry toluene.

-

Add (R)-(+)-1-(1-Naphthyl)ethyl isocyanate (3.57 g, 18.1 mmol) and a catalytic amount of dibutyltin dilaurate (approx. 2-3 drops).

-

Heat the mixture at 60 °C for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to yield the crude diastereomeric carbamates.

-

Step 2.2: Chromatographic Separation

-

Protocol:

-

Prepare a silica gel column using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes; the optimal system should be determined by TLC analysis).

-

Carefully load the crude carbamate mixture onto the column.

-

Elute the column, collecting fractions and analyzing them by TLC to identify and isolate the two separated diastereomers. Typically, one diastereomer will have a higher Rf value than the other.[4]

-

Combine the fractions containing the pure, desired diastereomer (the one that will yield the (S)-alcohol) and concentrate to dryness.

-

Step 2.3: Hydrolysis to (S)-Pirkle's Alcohol

-

Rationale: A strong base is used to hydrolyze the carbamate linkage, liberating the enantiopure alcohol and the chiral auxiliary. An aqueous work-up allows for the separation of the desired alcohol from the byproducts.

-

Protocol:

-

Dissolve the isolated diastereomer in a mixture of methanol (50 mL) and 10% aqueous sodium hydroxide solution (25 mL).

-

Reflux the mixture for 4 hours.

-

Cool to room temperature, remove the methanol under reduced pressure, and extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting solid by recrystallization from a hexanes/ethyl acetate mixture to afford pure (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol.

-

Characterization of (S)-Pirkle's Alcohol

The final product should be characterized to confirm its identity and enantiopurity.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 134 - 136 °C[5] |

| Molecular Formula | C₁₆H₁₁F₃O[6] |

| Molecular Weight | 276.26 g/mol [5] |

| Optical Rotation [α]²⁰D | +27° to +34° (c=1, CHCl₃)[5] |

The Mechanism of Chiral Recognition: How Pirkle's Alcohol Works

The efficacy of Pirkle's alcohol as a chiral solvating agent lies in its ability to form transient, diastereomeric complexes with enantiomeric analytes in solution.[1] These complexes are held together by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking.

-

Hydrogen Bonding: The acidic hydroxyl proton of Pirkle's alcohol acts as a hydrogen bond donor, interacting with a Lewis basic site (e.g., an amine, alcohol, or carbonyl oxygen) on the analyte.

-

π-π Stacking: The large, electron-rich anthracene ring of Pirkle's alcohol interacts favorably with an aromatic or other π-system on the analyte.

When the (S)-Pirkle's alcohol interacts with the (R) and (S) enantiomers of an analyte, it forms two distinct diastereomeric solvates: [(S)-Pirkle's · (R)-Analyte] and [(S)-Pirkle's · (S)-Analyte]. These complexes have different geometries and energies. Consequently, the protons on the analyte in one diastereomeric complex experience a different magnetic environment than the equivalent protons in the other complex. This difference in the magnetic environment leads to a separation of their signals in the ¹H NMR spectrum, a phenomenon known as chemical shift non-equivalence.[7] The ratio of the integrals of these now-distinct signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a straightforward calculation of the enantiomeric excess (ee).[1]

Visualizing the Diastereomeric Interaction

Caption: Formation of distinct diastereomeric solvates in solution.

Practical Guide: Determining Enantiomeric Excess by ¹H NMR

This protocol outlines the use of synthesized (S)-Pirkle's alcohol to determine the ee of a hypothetical chiral amine.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the chiral amine analyte into a clean NMR tube.

-

Add approximately 1.1 to 1.5 molar equivalents of (S)-Pirkle's alcohol. The CSA should be in slight excess to ensure all analyte molecules are in equilibrium with the solvated state.

-

Dissolve the mixture in ~0.6 mL of a suitable deuterated solvent (CDCl₃ or benzene-d₆ are common choices). Ensure complete dissolution.

-

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum of the mixture.

-

Identify a well-resolved proton signal of the analyte that is ideally a singlet, doublet, or triplet, and is located in a clear region of the spectrum.

-

Upon interaction with Pirkle's alcohol, this single signal should resolve into two separate signals, one for each enantiomer.

-

-

Data Analysis:

-

Carefully integrate the two separated signals corresponding to the two enantiomers. Let the integrals be I₁ and I₂.

-

Calculate the enantiomeric excess (ee) using the formula: % ee = [ |I₁ - I₂| / (I₁ + I₂) ] x 100%

-

The magnitude of the chemical shift difference (Δδ) between the two signals is dependent on the nature of the analyte, the solvent, and the concentration, but values in the range of 0.020 - 0.075 ppm are common.[8]

References

-

Pirkle's alcohol - Wikipedia. [Link]

-

Gage, J. R. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-70. (Note: A direct link to the full text may require a subscription; the provided link is to the publication details on ResearchGate). [Link]

-

Chiral derivatizing agent - Wikipedia. [Link]

-

Pirkle, W. H., & Sikkenga, D. L. (1977). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(8), 1370–1374. [Link]

-

ResearchGate. (2019). ¹H NMR analysis of quantitative step-wise addition of Pirkle's alcohol to conformational enantiomers. [Link]

-

Wenzel, T. J., & Wilcox, B. J. (2016). NMR Chiral Solvating Agents. In eMagRes. John Wiley & Sons, Ltd. (Note: A direct link to the full text may require a subscription; the provided link is to a related collection on ResearchGate). [Link]

-

Welch, C. J. (2020). William H. Pirkle: Stereochemistry pioneer. Chirality, 32(5), 710–715. [Link]

-

Chem-Impex International. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol Product Page. [Link]

-

PubChem. (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol Compound Summary. [Link]

-

Chad's Prep. (2021, January 21). 12.3 Synthesis of Alcohols | Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]

- 2. William H. Pirkle: Stereochemistry pioneer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 2724111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Mechanism of Chiral Recognition by (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol (S-ATF)

Abstract: This technical guide provides an in-depth exploration of the chiral recognition mechanism employed by (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol (S-ATF), commonly known as (S)-Pirkle's Alcohol. As a cornerstone chiral solvating agent (CSA) in stereochemical analysis, S-ATF's efficacy stems from a synergistic interplay of non-covalent interactions that form transient diastereomeric complexes with chiral analytes.[1][2] This document elucidates the foundational principles of this mechanism, focusing on the critical roles of hydrogen bonding, π-π stacking, and steric hindrance. We will dissect the molecular architecture of S-ATF, present a validated experimental protocol for its application in Nuclear Magnetic Resonance (NMR) spectroscopy, and provide field-proven insights for researchers, chemists, and drug development professionals aiming to accurately determine enantiomeric purity and assign absolute configuration.

Introduction: The Imperative of Enantiomeric Discrimination

In the pharmaceutical and chemical industries, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and physiological properties. Consequently, the accurate determination of enantiomeric purity is not merely an analytical task but a critical requirement for safety, efficacy, and regulatory compliance.

While chiral chromatography is a powerful separation technique, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented with Chiral Solvating Agents (CSAs), offers a rapid, non-destructive, and direct method for analysis in solution.[3][4] CSAs function by forming transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte.[2] Enantiomers, in an achiral environment, are isochronous and thus indistinguishable by NMR. However, upon forming diastereomeric complexes, their respective nuclei become chemically non-equivalent, leading to resolved signals in the NMR spectrum.[1][5]

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol (S-ATF), or Pirkle's Alcohol, is a preeminent example of such a reagent, valued for its broad applicability and the significant chemical shift differences it induces.[1][6] This guide delves into the precise mechanism that underpins its remarkable chiral recognition capabilities.

Molecular Architecture: A Purpose-Built Chiral Selector

The efficacy of S-ATF is a direct consequence of its unique molecular structure, where each component is optimized for intermolecular interaction and stereochemical differentiation.

-

The Chiral Center: The stereogenic carbon, bonded to the hydroxyl group, anthracene moiety, trifluoromethyl group, and a hydrogen atom, establishes the absolute stereochemistry of the solvating agent itself.

-

The Acidic Hydroxyl Group: This group serves as the primary hydrogen bond donor. The potent electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group significantly increases the acidity of the hydroxyl proton, making it a strong and reliable hydrogen bond donor to Lewis basic sites on the analyte (e.g., amines, ethers, carbonyls, sulfoxides).[7][8]

-

The Anthracene Moiety: This large, planar, and electron-rich aromatic system is crucial for engaging in π-π stacking interactions with aromatic or other π-rich functional groups on the analyte.[9][10] Its significant size and magnetic anisotropy are key to inducing large chemical shift differences between the diastereomeric complexes.

-

The Trifluoromethyl Group: Beyond enhancing hydroxyl acidity, the bulky -CF₃ group acts as a significant steric impediment. It helps to create a well-defined, rigid chiral pocket, forcing specific orientations upon complexation and amplifying the energetic and geometric differences between the two diastereomeric solvates.[8]

The Core Mechanism: A Triad of Intermolecular Forces

Chiral recognition by S-ATF is not governed by a single interaction but by a cooperative and synergistic model. The relative stability of the two transient diastereomeric complexes—[(S)-ATF • (R)-Analyte] versus [(S)-ATF • (S)-Analyte]—is determined by the sum of attractive and repulsive forces. This difference in stability and average solution-state geometry is the origin of the observed non-equivalence in the NMR spectrum.

Pillar 1: Hydrogen Bonding

The primary associative interaction is the hydrogen bond formed between the acidic -OH of S-ATF and a Lewis basic site on the analyte.[11][12] This interaction acts as a molecular anchor, bringing the two chiral entities together and reducing their conformational freedom. The strength and geometry of this bond are foundational to the formation of the diastereomeric complex.

Pillar 2: π-π Stacking

For analytes containing a π-system (e.g., a phenyl ring), a crucial secondary interaction is π-π stacking with the anthracene ring of S-ATF.[13] This interaction is highly dependent on the relative orientation of the two aromatic systems. Geometries such as face-to-face or offset-stacked arrangements contribute significantly to the stability of the complex.[9] The large anisotropic field of the anthracene ring means that protons on the analyte that are positioned over the face of the ring will experience a significant upfield shift, a key source of the observed Δδ.

Pillar 3: Steric Repulsion

The bulky anthracene and trifluoromethyl groups create a rigid and sterically demanding chiral environment. For one enantiomer of the analyte (the "mismatched" pair), its substituents will experience greater steric repulsion with the S-ATF framework. This forces the complex into a higher-energy conformation or weakens the attractive interactions, leading to a less stable association compared to the "matched" pair.

The interplay of these three forces results in two distinct diastereomeric complexes with different average geometries and stabilities, as conceptualized in the diagram below.

Figure 1: Conceptual model of diastereomeric complex formation.

Experimental Validation: An NMR-Based Protocol

The theoretical mechanism is validated through straightforward NMR experiments. The goal is to observe the splitting of a singlet (for a proton or group of protons in the racemate) into two distinct signals of varying intensity, corresponding to the two enantiomers.

Detailed Step-by-Step Methodology

-

Sample Preparation (Analyte):

-

Accurately weigh and dissolve 5-10 mg of the racemic or scalemic analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂). Aprotic solvents that do not compete for hydrogen bonding are essential.[6]

-

Causality: The choice of solvent is critical; aromatic solvents like C₆D₆ can enhance π-stacking interactions and often lead to larger chemical shift separations (ΔΔδ).

-

-

Acquire Baseline Spectrum:

-

Transfer the solution to an NMR tube.

-

Acquire a high-resolution proton (¹H) NMR spectrum (or ¹⁹F, ³¹P, ¹³C as appropriate for the analyte). This spectrum serves as the control, showing the chemical shifts of the analyte before complexation.

-

-

Incremental Addition of (S)-ATF:

-

Prepare a stock solution of (S)-ATF or add it as a solid in small, pre-weighed portions.

-

Add a sub-stoichiometric amount (e.g., 0.2 equivalents) of (S)-ATF to the NMR tube.

-

Causality: Incremental addition allows for the observation of the gradual splitting of signals and helps to identify which signals are most affected by the CSA. It also helps to avoid excessive line broadening from using too much CSA.[5]

-

-

Spectrum Acquisition and Titration:

-

Acquire a new spectrum after each addition of S-ATF.

-

Continue adding S-ATF incrementally (e.g., up to 1-2 equivalents or more) until the maximum separation between the signals of the two enantiomers is achieved.

-

Trustworthiness: The protocol is self-validating. The appearance of two distinct signals from a previously single resonance upon addition of the CSA is direct evidence of chiral recognition.

-

-

Data Analysis and Quantification:

-

Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.

-

Carefully integrate the area under each of the two signals (Area₁ and Area₂).

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

-

Experimental Workflow Diagram

Figure 2: Workflow for e.e. determination using (S)-ATF.

Data Presentation: A Case Study

The magnitude of the chemical shift difference (ΔΔδ) is a measure of the effectiveness of the chiral recognition. Below is a representative table for a hypothetical chiral amine, 1-(1-naphthyl)ethylamine, upon addition of 1.0 equivalent of (S)-ATF in CDCl₃.

| Analyte Proton | δ (R-enantiomer) [ppm] | δ (S-enantiomer) [ppm] | ΔΔδ [ppm] |

| Methine (CH) | 4.52 | 4.60 | 0.08 |

| Methyl (CH₃) | 1.55 | 1.62 | 0.07 |

| Amine (NH₂) | 2.10 | 2.25 | 0.15 |

Note: Data are illustrative examples based on typical observations.

Conclusion

The mechanism of chiral recognition by (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol is a sophisticated process rooted in fundamental principles of supramolecular chemistry. It relies on the formation of transient diastereomeric complexes stabilized by a synergistic combination of hydrogen bonding and π-π stacking, while steric repulsion dictates the energetic preference for one enantiomer over the other. This well-understood mechanism, coupled with a straightforward and reliable NMR protocol, establishes S-ATF as an indispensable tool for scientists in drug discovery, asymmetric synthesis, and quality control, enabling confident and accurate assessment of molecular chirality.

References

-

Pirkle's alcohol - Wikipedia. [Link]

-

Gáti, T., et al. (2015). Chiral Recognition Studies of α-(Nonafluoro-tert-butoxy)carboxylic Acids by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

-

(A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's... ResearchGate. [Link]

-

Determination of Enantiomeric Purity for Chiral π‐Basic Aromatic Alcohols Chiral Samples by 1H NMR Spectroscopy. ResearchGate. [Link]

-

NMR Chiral solvating agents. ResearchGate. [Link]

-

Linclau, B. Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton. [Link]

-

Wang, Y., et al. (2014). Enantioselective discrimination of alcohols by hydrogen bonding: a SERS study. Angewandte Chemie International Edition. [Link]

-

Jin, M. Y., et al. Engineered non-covalent π interactions as key elements for chiral recognition. EconPapers. [Link]

-

The Pi-Pi Interaction - Supramolecular Chemistry. YouTube. [Link]

-

Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Chemical Reviews. [Link]

-

Wang, J., et al. (2016). π-π Stacking Mediated Chirality in Functional Supramolecular Filaments. Macromolecules. [Link]

-

Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

-

Welch, C. J. (2020). William H. Pirkle: Stereochemistry pioneer. Chirality. [Link]

Sources

- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. William H. Pirkle: Stereochemistry pioneer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Recognition Studies of α-(Nonafluoro-tert-butoxy)carboxylic Acids by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 53531-34-3: (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [cymitquimica.com]

- 9. youtube.com [youtube.com]

- 10. π- π Stacking Mediated Chirality in Functional Supramolecular Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]

- 12. Enantioselective discrimination of alcohols by hydrogen bonding: a SERS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EconPapers: Engineered non-covalent Ï interactions as key elements for chiral recognition [econpapers.repec.org]

An In-depth Technical Guide to (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol: Properties, Spectroscopy, and Applications in Chiral Analysis

Introduction

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol, often referred to as Pirkle's alcohol in its racemic form, is a chiral fluorinated alcohol that has carved a significant niche in the landscape of stereochemical analysis. Its unique structural features, combining a bulky, planar anthracene moiety with a stereogenic center bearing a trifluoromethyl group, make it an invaluable tool for researchers, particularly in the fields of organic chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the physical and spectral properties of the (S)-enantiomer, detailed experimental protocols for its synthesis and application, and insights into its role in the broader context of chiral analysis and medicinal chemistry. The strategic incorporation of the trifluoromethyl group not only enhances its efficacy as a chiral solvating agent but also opens avenues for its use as a building block in the synthesis of novel fluorinated compounds with potential therapeutic applications.[1]

Physical and Chiroptical Properties

The distinct physical and chiroptical properties of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol are fundamental to its application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁F₃O | [2][3] |

| Molecular Weight | 276.26 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 134-136 °C | [3] |

| Optical Rotation | [α]²⁰/D +27° to +34° (c=1, CHCl₃) | [3] |

| CAS Number | 60646-30-2 | [2][3] |

The positive specific rotation confirms the dextrorotatory nature of the (S)-enantiomer. The high melting point is indicative of the rigid, aromatic structure of the molecule, which contributes to its stability.

Spectroscopic Characterization

A thorough understanding of the spectral data of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol is crucial for its identification and for interpreting its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule and is central to its primary application.

¹H NMR (Proton NMR): The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the anthracene ring, the methine proton at the chiral center, and the hydroxyl proton. The aromatic region typically displays a complex pattern of multiplets due to the various electronic environments of the anthracene protons. The methine proton, adjacent to the trifluoromethyl group, appears as a quartet due to coupling with the three fluorine atoms. The hydroxyl proton is often a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. Key signals include those for the quaternary carbons of the anthracene ring, the aromatic CH carbons, the methine carbon of the chiral center (which appears as a quartet due to coupling with the fluorine atoms), and the trifluoromethyl carbon (also a quartet).

A detailed, though generic, compilation of expected chemical shifts can be found in NMR solvent data charts.[4][5] For specific assignments, 2D NMR techniques such as COSY and HSQC would be employed.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1620, 1520, 1450 | C=C stretch (anthracene ring) |

| ~1270, 1160, 1120 | C-F stretch (trifluoromethyl group) |

| ~1060 | C-O stretch (alcohol) |

The broadness of the O-H stretch is indicative of hydrogen bonding, which is a key interaction in its role as a chiral solvating agent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 276 would be observed. Common fragmentation patterns for similar aromatic and fluorinated compounds can provide clues to its fragmentation.[6] A likely fragmentation pathway involves the loss of the trifluoromethyl group (CF₃•, mass 69), leading to a significant peak at m/z 207. Further fragmentation of the anthracene core would also be expected.

Experimental Protocols

Enantioselective Synthesis via Asymmetric Reduction

The most common and effective method for the enantioselective synthesis of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol is the asymmetric reduction of the corresponding ketone, 9-anthryl trifluoromethyl ketone. This can be achieved using chiral reducing agents such as those derived from lithium aluminum hydride (LAH) modified with chiral ligands (e.g., BINAL-H).[1][7]

Protocol: Asymmetric Reduction of 9-Anthryl Trifluoromethyl Ketone

Caption: Workflow for the enantioselective synthesis.

-

Preparation of the Chiral Reducing Agent: Prepare a solution of the (S)-BINAL-H reagent in anhydrous THF according to established literature procedures.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the prepared (S)-BINAL-H solution. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Dissolve 9-anthryl trifluoromethyl ketone in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the cooled chiral reducing agent solution with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, slowly add methanol to the reaction mixture at -78 °C to quench the excess reducing agent.

-

Workup: Allow the mixture to warm to room temperature. Add water and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir until two clear layers form.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol.

Application as a Chiral Solvating Agent for Enantiomeric Excess (ee) Determination by NMR

The primary utility of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol lies in its ability to act as a chiral solvating agent (CSA). It forms diastereomeric complexes with enantiomeric analytes through hydrogen bonding and π-π stacking interactions. These diastereomeric complexes are non-equivalent in the NMR spectrometer, leading to the splitting of signals for the two enantiomers of the analyte, allowing for their quantification.[8]

Protocol: Determination of Enantiomeric Excess using (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol

Caption: Workflow for ee determination by NMR.

-

Sample Preparation:

-

Accurately weigh a sample of the analyte (typically 5-10 mg) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Acquire a standard ¹H NMR spectrum of the analyte to identify characteristic signals.

-

To the same NMR tube, add a molar equivalent of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol. The optimal ratio of CSA to analyte may need to be determined empirically.

-

Gently mix the contents of the NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the mixture. It is often beneficial to acquire the spectrum at a lower temperature to enhance the complexation and improve signal resolution.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum (phasing, baseline correction).

-

Identify a well-resolved signal of the analyte that has split into two distinct peaks corresponding to the two diastereomeric complexes.

-

Carefully integrate the two peaks. Let the integration values be I₁ and I₂.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] * 100

-

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is not merely an incidental substituent; it is a key determinant of the molecule's efficacy as a chiral resolving agent and its potential in medicinal chemistry. Its strong electron-withdrawing nature increases the acidity of the hydroxyl proton, promoting stronger hydrogen bonding with the analyte. This enhanced interaction is crucial for the formation of stable diastereomeric complexes and, consequently, for achieving significant separation of NMR signals. Furthermore, the lipophilicity and metabolic stability conferred by the -CF₃ group are highly desirable properties in drug design.

Conclusion

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol stands as a testament to the power of rational molecular design in addressing fundamental challenges in chemical analysis. Its unique combination of a bulky aromatic system and a fluorinated stereocenter provides a robust platform for the determination of enantiomeric purity, a critical parameter in the development of pharmaceuticals and other chiral materials. The detailed physical, spectral, and procedural information provided in this guide is intended to empower researchers to effectively utilize this versatile molecule in their scientific endeavors, from routine analysis to the frontiers of new material and drug discovery.

References

- Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.

- Noyori, R., Tomino, I., Tanimoto, Y., & Nishizawa, M. (1984). Asymmetric synthesis of 2,2,2-trifluoro-1-arylethanols with chiral reducing agents. Journal of the American Chemical Society, 106(22), 6709-6716.

-

PubChem. (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]

-

PubChem. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]

- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270.

- Yang, X., Hsu, L., & Terfloth, G. (2013). Separation of racemic 1-(9-anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. Methods in molecular biology (Clifton, N.J.), 970, 249-255.

-

ResearchGate. The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent. Chiral induction observed on 1H and 13 C NMR. Retrieved from [Link]

-

Hiden Analytical. Mass spectral fragments of common hydrocarbons. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Solvent Data Chart. Retrieved from [Link]

-

Royal Society of Chemistry. FT-IR spectral studies. Retrieved from [Link]

-

ACS Publications. Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]

-

ResearchGate. Asymmetric Synthesis of 1-(9-Anthracenyl)ethylamine and Its Trifluoromethyl Analogue via Nucleophilic Addition to an N-(tert-Butylsulfinyl)imine. Retrieved from [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

MDPI. (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property. Retrieved from [Link]

-

NIH. 1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

-

ChemRxiv. Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyano. Retrieved from [Link]

-

Rasayan Journal of Chemistry. A GREEN MICROWAVE ASSISTED SYNTHESIS OF NEW (ANTHRACENE-9-YL) METHYLAMINES AS AN ENVIRONMENTALLY FRIENDLY ALTERNATIVES. Retrieved from [Link]

-

The Royal Society of Chemistry. for A methylation-inspired mesoporous coordination polymer for identification and removal of organic pollutants in aqueous. Retrieved from [Link]

-

ResearchGate. Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 2724111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. ckgas.com [ckgas.com]

- 6. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Alchemist's Mirror: A Technical Guide to Pirkle's Alcohol and Its Enduring Legacy in Chiral Recognition

Abstract

For decades, the precise determination of enantiomeric purity and the assignment of absolute configuration have been cornerstones of chemical research and development, particularly within the pharmaceutical and agrochemical industries. The introduction of 2,2,2-trifluoro-1-(9-anthryl)ethanol, ubiquitously known as Pirkle's alcohol, marked a watershed moment in stereochemical analysis. Initially conceived as a chiral solvating agent (CSA) for nuclear magnetic resonance (NMR) spectroscopy, the principles underpinning its remarkable discriminatory power laid the groundwork for the development of an entire class of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the historical development, theoretical underpinnings, and practical application of Pirkle's alcohol. We will delve into the causality behind its design, provide field-proven experimental protocols, and explore its lasting impact on the synthesis and analysis of chiral molecules.

Genesis of a Chiral Selector: A Historical Perspective

The story of Pirkle's alcohol is inextricably linked to the pioneering work of Professor William H. Pirkle at the University of Illinois. In a seminal 1966 publication, Pirkle first demonstrated the use of chiral solvating agents to induce nonequivalence in the NMR spectra of enantiomers.[1] This groundbreaking work provided a powerful new tool for the determination of enantiomeric purity, moving beyond the classical technique of optical rotation.

The core concept was elegant in its simplicity: in an achiral solvent, enantiomers are spectroscopically indistinguishable. However, in the presence of an enantiomerically pure chiral solvating agent, transient diastereomeric complexes are formed. These complexes have different energies and geometries, leading to distinct chemical shifts for corresponding nuclei in the two enantiomers, a phenomenon readily observable by NMR.

This initial exploration into chiral recognition in solution was the catalyst for a lifelong pursuit of understanding and harnessing the subtle supramolecular interactions that govern enantiodifferentiation.[1] The insights gained from these early NMR studies directly informed the rational design of the first commercially successful chiral stationary phases for HPLC in 1981, affectionately known as "Pirkle columns."[1] This transition from a solution-phase analytical reagent to a solid-phase separation medium revolutionized the field of chiral chromatography, making it the preferred method for measuring enantiopurity in both academic and industrial settings.[1]

The Architecture of Chiral Recognition: Mechanism of Action

The efficacy of Pirkle's alcohol as a chiral solvating agent stems from its unique molecular architecture, which facilitates a "three-point interaction model," a concept that has become a guiding principle in the design of chiral selectors. For effective chiral recognition, there must be at least three simultaneous interactions between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent.

In the case of Pirkle's alcohol, these interactions are:

-

π-π Stacking: The electron-rich anthracene ring of Pirkle's alcohol acts as a π-donor, readily interacting with π-acceptor aromatic rings in the analyte.

-

Hydrogen Bonding: The hydroxyl group of Pirkle's alcohol can act as a hydrogen bond donor, while the carbinyl hydrogen can also participate in weaker hydrogen bonding. The analyte, in turn, must possess a hydrogen bond acceptor site, such as a carbonyl group, an amine, or an ether oxygen.

-

Steric Hindrance: The bulky trifluoromethyl group and the rigid anthracene scaffold create significant steric constraints, forcing the analyte to adopt a specific orientation when it forms the transient diastereomeric complex. It is this sterically demanding interaction that is often the key stereochemically dependent factor.

The combination of these forces leads to the formation of short-lived, diastereomeric solvates with distinct geometries and, consequently, different NMR spectral properties.[2]

Figure 1: A conceptual diagram illustrating the key intermolecular interactions in the diastereomeric complex formed between Pirkle's alcohol and a chiral analyte.

Synthesis of Pirkle's Alcohol

The preparation of Pirkle's alcohol can be achieved in both its racemic and enantiomerically pure forms.

Racemic Synthesis

A straightforward synthesis of racemic Pirkle's alcohol involves the trifluoroacetylation of anthracene to produce trifluoromethyl 9-anthryl ketone.[2] This ketone is then reduced using a non-chiral reducing agent, such as sodium borohydride, to yield the racemic alcohol.[2]

Figure 2: Workflow for the synthesis of racemic Pirkle's alcohol.

Enantioselective Synthesis and Resolution

To obtain enantiomerically pure Pirkle's alcohol, two primary strategies are employed:

-

Asymmetric Reduction: The trifluoromethyl 9-anthryl ketone can be reduced using a chiral hydride reagent. A common method utilizes a reagent prepared from lithium aluminium hydride and (4S,5S)-(-)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline to stereoselectively produce the (R)-enantiomer of Pirkle's alcohol.[2]

-

Resolution of the Racemate: The racemic alcohol can be resolved through derivatization with an enantiomerically pure chiral auxiliary. Pirkle's group developed a method using enantioenriched 1-(1-naphthyl)ethyl isocyanate to form diastereomeric carbamates.[2] These diastereomers can then be separated by column chromatography, followed by hydrolysis to yield the individual enantiomers of Pirkle's alcohol.[2]

Practical Application in NMR Spectroscopy

The primary application of Pirkle's alcohol in NMR is the determination of enantiomeric excess (e.e.). The process is experimentally straightforward, involving the addition of the chiral solvating agent to a solution of the analyte.

Experimental Protocol for e.e. Determination

Materials:

-

Chiral analyte (2-5 mg)

-

Enantiomerically pure Pirkle's alcohol

-

High-purity deuterated solvent (e.g., CDCl₃, benzene-d₆, CD₃CN)

-

NMR tube

Procedure:

-

Sample Preparation:

-

Accurately weigh the chiral analyte and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

-

To the same NMR tube, add a molar excess of Pirkle's alcohol (typically 2-5 equivalents). The optimal amount may require titration to achieve the best spectral separation without significant line broadening.

-

Gently agitate the tube to ensure complete dissolution and mixing.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the mixture.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.

-

Optimize the spectral width to include all relevant signals.

-

A relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated is recommended for accurate quantification.

-

-

Data Analysis:

-

Identify a well-resolved proton signal of the analyte that shows clear separation into two distinct signals (a doublet of signals) in the presence of Pirkle's alcohol.

-

Carefully integrate the two signals corresponding to the two enantiomers.

-

Calculate the enantiomeric excess using the following formula:

-

e.e. (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

-

-

Interpreting the Data: A Quantitative Look

The magnitude of the chemical shift nonequivalence (ΔΔδ) induced by Pirkle's alcohol is dependent on the structure of the analyte, the solvent, and the temperature. Below is a table summarizing typical ΔΔδ values for different classes of compounds.

| Analyte Class | Functional Group | Representative Example | Typical ΔΔδ (ppm) in CDCl₃ |

| Alcohols | -OH | 1-Phenylethanol | 0.04 - 0.10 |

| Amines | -NH₂ | 1-Phenylethylamine | 0.05 - 0.12 |

| Esters | -COOR | Methyl mandelate | 0.03 - 0.08 |

| Lactones | -COO- (cyclic) | γ-Valerolactone | 0.05 - 0.15[3] |

| Sulfoxides | -S(O)R | Methyl phenyl sulfoxide | 0.02 - 0.07 |

Note: These values are approximate and can vary based on experimental conditions.

From Solution to Solid Phase: The Birth of Pirkle Columns

The profound understanding of chiral recognition gained from studies with Pirkle's alcohol in solution was the intellectual springboard for its immobilization onto a solid support, leading to the development of chiral stationary phases (CSPs) for HPLC.[1] These "Pirkle columns" operate on the same principles of forming transient diastereomeric complexes, but in this case, one enantiomer forms a more stable complex with the immobilized chiral selector and is therefore retained longer on the column, resulting in separation.

Pirkle-type CSPs are typically "brush-type" phases where the chiral selector is covalently bonded to a silica support.[4] This covalent bonding provides excellent durability and allows for a wide range of mobile phases to be used.[4] These columns can be broadly classified based on the electronic nature of the chiral selector:

-

π-electron acceptor CSPs: These are effective for separating enantiomers that contain a π-electron donor group, such as an aromatic ring.

-

π-electron donor CSPs: These are used for the separation of analytes with π-electron accepting moieties.

-

π-electron donor-acceptor CSPs: These hybrid phases, such as the widely used Whelk-O 1, contain both π-acidic and π-basic sites and exhibit broad applicability.

Impact and Legacy: A Paradigm Shift in Chiral Analysis

The development of Pirkle's alcohol and the subsequent Pirkle-type CSPs had a transformative impact on the pharmaceutical industry.[1] The thalidomide tragedy of the 1960s underscored the critical importance of stereochemistry in drug action, as the two enantiomers of thalidomide have vastly different physiological effects. This led to regulatory agencies, such as the U.S. Food and Drug Administration (FDA), mandating the individual study of stereoisomers for all new chiral drugs.

Pirkle's innovations provided the robust and reliable analytical tools needed to meet these regulatory demands. The ability to accurately determine enantiomeric purity and to separate enantiomers on a preparative scale accelerated the development of single-enantiomer drugs.[4] Pirkle columns have been instrumental in the analysis and purification of numerous classes of pharmaceuticals, including:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs, such as ibuprofen and naproxen, are chiral, with one enantiomer possessing the desired therapeutic activity.

-

β-Blockers: This class of drugs, used to treat cardiovascular conditions, often contains a stereocenter, and the enantiomers can exhibit different pharmacological profiles.

The legacy of William Pirkle's work extends far beyond a single molecule. It represents a paradigm shift in our approach to stereochemistry, providing a rational framework for the design of chiral selectors and establishing the foundational principles that continue to drive innovation in the field of chiral separations.

Conclusion

Pirkle's alcohol is more than just a chemical reagent; it is a testament to the power of fundamental research in driving technological innovation. From its origins as a tool for probing the intricacies of molecular interactions in solution, it has evolved into a cornerstone of modern chiral analysis. The principles of chiral recognition that it so elegantly demonstrates continue to inform the development of new and improved methods for the separation and analysis of chiral molecules. For researchers in the pharmaceutical and chemical industries, a thorough understanding of the history, mechanism, and application of Pirkle's alcohol provides not only a practical analytical tool but also a deeper appreciation for the subtle yet profound role of stereochemistry in the molecular world.

References

- Pirkle, W. H. (1966). The Use of Chiral Solvating Agents for the Nuclear Magnetic Resonance Determination of Enantiomeric Purity. Journal of the American Chemical Society, 88(8), 1837.

- Pirkle, W. H., & Sikkenga, D. L. (1977). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(8), 1370-1374.

- Pirkle, W. H., & House, D. W. (1979). Chiral high-pressure liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amides, and other solutes on a stationary phase derived from N-(3,5-dinitrobenzoyl)phenylglycine. The Journal of Organic Chemistry, 44(11), 1957-1960.

- Pirkle, W. H., & Welch, C. J. (1984). Chromatographic separation of the enantiomers of 2-arylpropionic acids and related compounds on a chiral stationary phase. The Journal of Organic Chemistry, 49(1), 138-140.

- Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Chemical Reviews, 89(2), 347-362.

-

Wikipedia. Pirkle's alcohol. Retrieved from [Link]

-

Regis Technologies, Inc. CHIRAL STATIONARY PHASES. Retrieved from [Link]

-

Welch, C. J. (2020). William H. Pirkle: Stereochemistry pioneer. Chirality, 32(7), 961-974. [Link]

-

American Pharmaceutical Review. Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. Retrieved from [Link]

- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.

-

ResearchGate. (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's alcohol... Retrieved from [Link]

-

AZoM. Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Pirkle, W. H., & Schreiner, J. L. (1981). Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-β-naphthols and analogs. The Journal of Organic Chemistry, 46(24), 4988-4991.

-

ResearchGate. Evaluation of Pirkle Stationary Phases in Chiral Method Development Screening for Compounds of Pharmaceutical Interest. Retrieved from [Link]

- Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(2), 384-387.

Sources

A Comprehensive Technical Guide to the Safe Handling of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol , a chiral aromatic alcohol, is a valuable tool in synthetic chemistry and pharmaceutical research, primarily utilized as a chiral resolving agent and a building block for complex molecules.[1][2] Its unique structure, featuring a bulky anthracenyl group and a trifluoromethyl moiety, imparts specific chemical properties that, while advantageous for its intended applications, also necessitate stringent safety and handling protocols.[1][2] This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the protection of the environment.

Understanding the Hazard Profile

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol is classified as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[3] A thorough understanding of its hazard profile is the foundation of safe laboratory practice.

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications are pertinent:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

-

Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[3]

-

Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects.[3]

Signal Word: Warning[3]

Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

Additional unclassified hazards to be aware of include potential photosensitizer and lachrymator properties.[3]

Prudent Laboratory Practices: A Multi-Layered Approach to Safety

A robust safety culture is paramount when working with hazardous chemicals. The following sections detail the essential precautions and procedures for handling (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of exposure control.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3][5] The fume hood provides a physical barrier and actively removes airborne contaminants.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7][8] In the event of accidental exposure, immediate irrigation is crucial to minimize injury.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense against chemical exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedure.

| Protection Type | Required PPE | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[9] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. For larger quantities or splash potential, consider a chemical-resistant apron or coveralls.[3][10][11] | Prevents skin contact, which can lead to irritation.[3] Contaminated clothing should be removed and washed before reuse.[3] |

| Respiratory Protection | For tasks with a high likelihood of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6][10] | Protects against inhalation of the compound, which can cause respiratory irritation.[3] |

Diagram: PPE Selection Workflow

Caption: A workflow for selecting appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to established protocols is crucial for minimizing risk.

General Handling Precautions:

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling the compound.[3]

-

Do not eat, drink, or smoke in the laboratory.[9]

-

Keep the container tightly closed when not in use.[3]

Protocol for Weighing and Transferring the Solid Compound:

-

Preparation: Don all required PPE (safety goggles, lab coat, and chemical-resistant gloves). Ensure the chemical fume hood is operational.

-

Staging: Place a weigh boat, spatula, and the container of (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol inside the fume hood.

-

Dispensing: Carefully open the container. Use the spatula to transfer the desired amount of the solid to the weigh boat. Avoid any actions that could generate dust.

-

Closure: Securely close the primary container.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel.

-

Decontamination: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh boat in the appropriate solid waste container.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[3][9] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] |

Spill Response Protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: Prevent further spread of the spill. Do not allow the material to enter drains or waterways.[3]

-

Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Dispose: Dispose of the waste in accordance with institutional and local regulations.

Diagram: Spill Response Flowchart

Caption: A stepwise guide for responding to a spill.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are integral to the lifecycle management of hazardous chemicals.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][12]

-

Keep the container tightly closed to prevent contamination and exposure to moisture.[3]

-

Store in a locked cabinet or a secure area with limited access.[3]

Disposal Considerations

-

Dispose of unused material and its container at an approved waste disposal facility.[3]

-

Do not dispose of the material down the drain or into the environment.[3]

-

Follow all federal, state, and local regulations for hazardous waste disposal.

Toxicological and Physicochemical Information

A deeper understanding of the compound's properties can inform safer handling practices.

| Property | Value |

| Molecular Formula | C₁₆H₁₁F₃O[13][14] |

| Molecular Weight | 276.25 g/mol [13][14] |

| Appearance | White to off-white powder or crystals[1] |

| Melting Point | 134-136 °C[1] |

| InChIKey | ICZHJFWIOPYQCA-HNNXBMFYSA-N[14] |

While specific toxicological data for (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol is not extensively detailed in readily available literature, the hazard classifications are based on data from similar compounds and computational models. The anthracene moiety is a polycyclic aromatic hydrocarbon (PAH), and while anthracene itself is not classifiable as to its carcinogenicity to humans, some PAHs are known carcinogens.[15] The trifluoroethanol portion of the molecule also contributes to its reactivity and potential for biological effects.

Conclusion

(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol is an indispensable reagent in modern chemistry. However, its utility is accompanied by a clear set of hazards that demand respect and careful management. By implementing a comprehensive safety strategy that includes robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and emergency protocols, researchers can mitigate the risks and continue to leverage the unique properties of this compound for scientific advancement.

References

- Safety Data Sheet for Anthracene. (2016). Sigma-Aldrich.

- Safety Data Sheet for 2,2,2-Trifluoroethanol (Peptide Synthesis). (2014). Fisher Scientific.

- 2,2,2-Trifluoroethanol MSDS. (2005). ScienceLab.com.